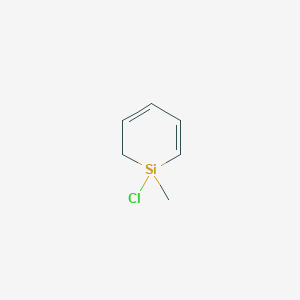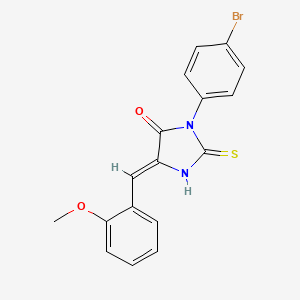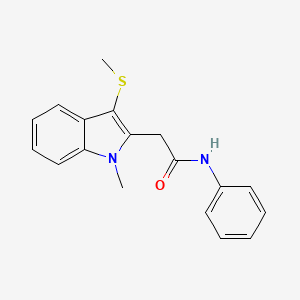
2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the methyl and methylsulfanyl groups. The final step involves the acylation of the indole derivative with N-phenylacetamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-methyl-3-methylsulfanylindol-2-yl)acetic acid
- 1-methyl-3-(methylsulfanyl)indole
- N-phenylacetamide derivatives
Uniqueness
2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57666-09-8 |
|---|---|
Molekularformel |
C18H18N2OS |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H18N2OS/c1-20-15-11-7-6-10-14(15)18(22-2)16(20)12-17(21)19-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
CMQCILKLCYYXPO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC=CC=C3)SC |
Löslichkeit |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide](/img/structure/B14157321.png)
![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)

![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157328.png)
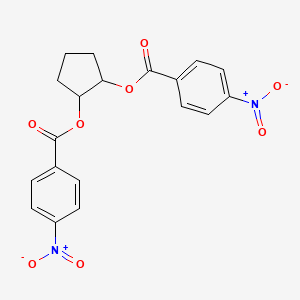

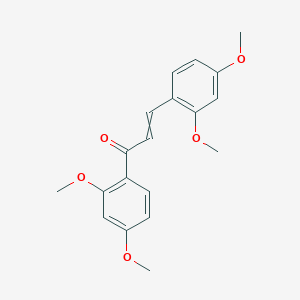
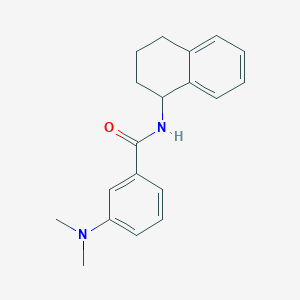
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)

![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
